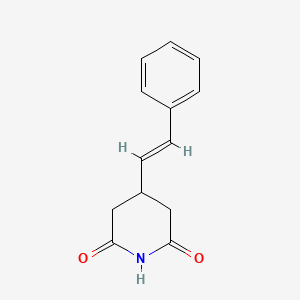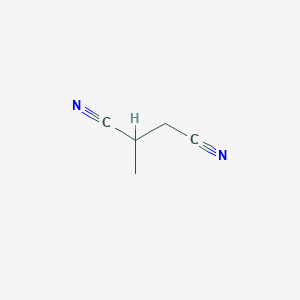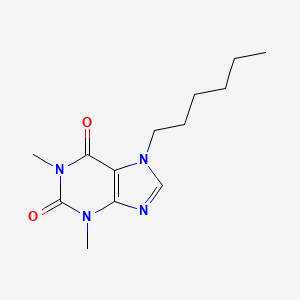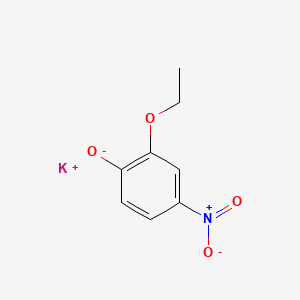
Potassium 2-ethoxy-4-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-ethoxy-4-nitrophenolate is an organic compound with the molecular formula C8H8KNO4. It is a potassium salt of 2-ethoxy-4-nitrophenol, characterized by its yellow crystalline appearance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-ethoxy-4-nitrophenolate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with potassium hydroxide. The reaction typically involves dissolving 2-ethoxy-4-nitrophenol in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-ethoxy-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-ethoxy-4-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: Quinones and related compounds.
Wissenschaftliche Forschungsanwendungen
Potassium 2-ethoxy-4-nitrophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium 2-ethoxy-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. In substitution reactions, the ethoxy group is replaced by a nucleophile through a nucleophilic attack on the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethoxy-4-nitrophenol: The parent compound without the potassium salt.
2-ethoxy-4-aminophenol: The reduced form of the compound.
4-nitrophenol: A related compound with similar nitro and phenolic groups.
Uniqueness
Potassium 2-ethoxy-4-nitrophenolate is unique due to its potassium salt form, which enhances its solubility and reactivity in certain chemical reactions. This makes it a valuable reagent in various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C8H8KNO4 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
potassium;2-ethoxy-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO4.K/c1-2-13-8-5-6(9(11)12)3-4-7(8)10;/h3-5,10H,2H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
FYKWBCBITWMUQW-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


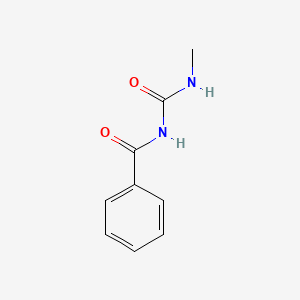

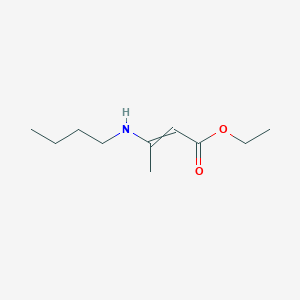
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

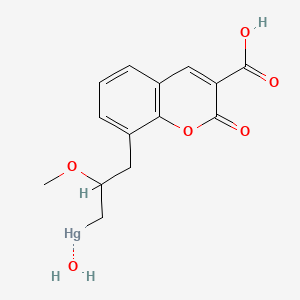
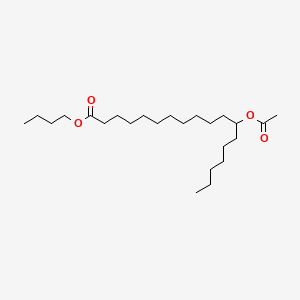
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
